molecular formula C11H10N2O B14879191 5-Methoxy-2,2'-bipyridyl

5-Methoxy-2,2'-bipyridyl

Cat. No.: B14879191
M. Wt: 186.21 g/mol
InChI Key: HIIBEBQOXYIXJP-UHFFFAOYSA-N
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Description

5-Methoxy-2,2’-bipyridyl is an organic compound belonging to the bipyridine family It is characterized by the presence of two pyridine rings connected by a single bond, with a methoxy group attached to one of the pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,2’-bipyridyl typically involves the coupling of two pyridine rings. One common method is the reaction of 5-methoxypyridine with a suitable coupling agent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling process .

Industrial Production Methods: In industrial settings, the production of 5-Methoxy-2,2’-bipyridyl may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2,2’-bipyridyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the bipyridine rings .

Mechanism of Action

The mechanism by which 5-Methoxy-2,2’-bipyridyl exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing various chemical reactions and biological processes. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

  • 4,4’-Dimethoxy-2,2’-bipyridyl
  • 4,4’-Dimethyl-2,2’-bipyridyl
  • 6,6’-Dimethyl-2,2’-bipyridyl

Comparison: 5-Methoxy-2,2’-bipyridyl is unique due to the position of the methoxy group, which can influence its chemical reactivity and coordination behavior. Compared to its analogs, it may exhibit different electronic and steric properties, making it suitable for specific applications in catalysis and material science .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-methoxy-2-pyridin-2-ylpyridine

InChI

InChI=1S/C11H10N2O/c1-14-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h2-8H,1H3

InChI Key

HIIBEBQOXYIXJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C2=CC=CC=N2

Origin of Product

United States

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